REACTION_CXSMILES
|
C([O:4][C:5](=[O:20])[C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:7]=1[O:16][CH2:17][CH2:18][CH3:19])CC>[Li+].[OH-]>[CH2:17]([O:16][C:7]1[CH:8]=[C:9]([C:12]([F:13])([F:14])[F:15])[CH:10]=[CH:11][C:6]=1[C:5]([OH:20])=[O:4])[CH2:18][CH3:19] |f:1.2|
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Name
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2-Propoxy-4-trifluoromethyl-benzoic acid propyl ester
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Quantity
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957 mg
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Type
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reactant
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Smiles
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C(CC)OC(C1=C(C=C(C=C1)C(F)(F)F)OCCC)=O
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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[Li+].[OH-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction solvent was removed in vacuo
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Type
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ADDITION
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Details
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Water (30 ml) was added to the resulting residue, which
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with ethylacetate (30 ml×3)
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Type
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DRY_WITH_MATERIAL
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Details
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A combined organic layer was dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Name
|
|
Type
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product
|
Smiles
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C(CC)OC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |